molecular formula C21H19NO6 B247082 methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No. B247082
M. Wt: 381.4 g/mol
InChI Key: HSVXJGVYVTUMNQ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a compound with potential therapeutic applications. This compound is a pyrrole derivative and has been the subject of scientific research due to its biological activities.

Mechanism Of Action

The mechanism of action of methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is not fully understood. However, it has been reported that this compound can inhibit the activity of enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and xanthine oxidase (XO). These enzymes are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. Additionally, this compound has been reported to scavenge free radicals, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate. This compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been reported to reduce oxidative stress and improve glucose metabolism in diabetic animals.

Advantages And Limitations For Lab Experiments

Methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied for its biological activities, and its mechanism of action is partially understood. Additionally, this compound is commercially available, making it easy to obtain for lab experiments. However, one limitation is that this compound is relatively expensive, which may limit its use in large-scale experiments.

Future Directions

Several future directions for the research of methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be identified. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research can be done to understand the mechanism of action of this compound and identify its molecular targets. Furthermore, research can be done to optimize the synthesis method of this compound to make it more cost-effective.

Synthesis Methods

The synthesis of methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been reported in the literature. The synthesis involves the condensation of 3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, antioxidant, anti-tumor, and anti-diabetic activities. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of various diseases.

properties

Product Name

methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 4-[(3Z)-1-(2-hydroxyethyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C21H19NO6/c1-28-21(27)15-9-7-13(8-10-15)17-16(18(24)14-5-3-2-4-6-14)19(25)20(26)22(17)11-12-23/h2-10,17,23-24H,11-12H2,1H3/b18-16-

InChI Key

HSVXJGVYVTUMNQ-VLGSPTGOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCO

SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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